molecular formula C12H8N2O B1496473 2-Hydroxyphenazine CAS No. 4190-95-8

2-Hydroxyphenazine

Cat. No. B1496473
CAS RN: 4190-95-8
M. Wt: 196.2 g/mol
InChI Key: RETSEGNZNUBJRB-UHFFFAOYSA-N
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Description

2-Hydroxyphenazine is a member of phenazines . It is a nitrogen-containing heterocyclic compound that is mainly produced by several microorganisms originating from diverse habitats, including marine and terrestrial sources . The most well-studied producers belong to the Pseudomonas genus .


Synthesis Analysis

The synthesis of 2-Hydroxyphenazine involves complex biochemical pathways. Unfortunately, there is limited information available on the specific synthesis process .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyphenazine is C12H8N2O . The molecular weight is 196.20 g/mol . The structure of 2-Hydroxyphenazine includes a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .

Scientific Research Applications

Enhanced Biocontrol Antibiotic Production

2-Hydroxyphenazine (2-OH-PHZ), transformed from phenazine-1-carboxylic acid (PCA), is an effective biocontrol antibiotic produced by Pseudomonas chlororaphis GP72AN. It has shown superior efficacy in controlling wheat take-all disease compared to PCA. Research has developed a two-stage fermentation strategy to enhance 2-OH-PHZ production, which holds promise for improving the fermentation of other antibiotics (Yue et al., 2019).

Biosynthetic Pathway Construction for Derivatives

In Pseudomonas chlororaphis H18, heterologous expression of certain enzymes facilitated the production of 1-hydroxyphenazine derivatives with substantial antimicrobial activities. This approach enhances the diversity and titer of these compounds, offering a platform for their combinatorial biosynthesis and engineering (Wan et al., 2022).

Potential in Cancer Chemoprevention

2-Bromo-1-hydroxyphenazine, isolated from Streptomyces species, was found to be active against NF-κB. Its synthesis and evaluation led to several phenazine derivatives showing potential as cancer chemopreventive agents due to their significant activity against various biological targets (Conda-Sheridan et al., 2010).

Educational Tool in Medicinal Chemistry

A laboratory experiment involving the metabolism of phenazine derivatives, including 7-bromo-2-hydroxyphenazine-5,10-dioxide, was designed for undergraduate studies in biochemistry or organic chemistry. This experiment illustrates the concept of drug metabolism and activation, as well as basic biochemical techniques (Lavaggi et al., 2013).

Spectroelectrochemical Detection Method

A spectroelectrochemical method was developed for detecting 1-hydroxyphenazine, enabling the exploration of its redox characteristics. This method is significant for studying the abundance and redox processes of various redox-active molecules in natural and engineered environments (Chen et al., 2015).

Reaction Kinetics in Biocatalytic Conversion

The conversion of PCA to 2-OH-PHZ by the enzyme PhzO was studied, revealing insights into the reaction kinetics. Understanding these kinetics could contribute to the enhancement of large-scale, high-yield production of 2-OH-PHZ for various applications, including biological control (Chen et al., 2014).

Exploration of Phenazine Derivatives

Studies on phenazine derivatives, including 2-OH P, produced by Pseudomonas aeruginosa, were conducted for their potential application in plant disease management. The separation and characterization of these compounds were performed using techniques like TLC and UV spectrum analysis (Palchevskaya, 2015).

Role in Membrane-Bound Electron Transport

Methanophenazine, a 2-hydroxyphenazine derivative, plays a crucial role in membrane-bound electron transport in Methanosarcina mazei Gö1. This discovery provides insights into the role of phenazine derivatives in cellular processes (Abken et al., 1998).

Antifungal Activity and Molecular Docking Study

1-Hydroxyphenazine, produced by Pseudomonas aeruginosa strain SD12, demonstrated potent antifungal activity against Rhizoctonia solani. Molecular docking approaches validated its interaction with 40S ribosomal S9 protein, suggesting its potential as an inhibitor for fungal diseases management (Dharni et al., 2014).

Hypoxic Selective Cytotoxins

Phenazine 5,10-dioxide derivatives, including 2-hydroxyphenazine, were synthesized and evaluated as hypoxic selective cytotoxins. These compounds exhibited selective toxicity toward hypoxic cells, making them interesting leads for cancer treatment and further biological studies (Cerecetto et al., 2005).

Assessment of Phenazine Pigments in Sputum

Phenazine pigments like 1-hydroxyphenazine in sputum from patients with cystic fibrosis or bronchiectasis colonized by Pseudomonas aeruginosa were measured. Understanding their concentration and impact can contribute to medical research in respiratory diseases (Wilson et al., 1988).

Oxidative DNA Damage by 1-Hydroxyphenazine

1-Hydroxyphenazine, as a virulence factor of Pseudomonas aeruginosa, causes oxidative DNA damage by generating reactive oxygen species (ROS). This understanding helps in deciphering the molecular mechanisms of the bacterium's virulence (Sinha, 2008).

Safety And Hazards

Unfortunately, there is limited information available on the safety and hazards of 2-Hydroxyphenazine .

Future Directions

Phenazines, including 2-Hydroxyphenazine, are being extensively investigated for their diverse biological activities and potential applications . Future research may focus on understanding their biosynthetic pathways, regulation mechanisms, production processes, and bioactivities .

properties

IUPAC Name

phenazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETSEGNZNUBJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902389
Record name NoName_1631
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphenazine

CAS RN

4190-95-8
Record name 2-Hydroxyphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
889
Citations
ME Levitch, P Rietz - Biochemistry, 1966 - ACS Publications
… patterns confirm the structure of the natural product as 2-hydroxyphenazine. It should be noted that the analytical values for carbon and hydrogen donot agree with calculated values. It …
Number of citations: 25 pubs.acs.org
L Huang, MM Chen, W Wang, HB Hu, HS Peng… - Applied microbiology …, 2011 - Springer
… derivatives: phenazine-1-carboxylic acid (PCA) and 2-hydroxyphenazine (2-OH-PHZ). The 2-… from PCA was confirmed by identification of 2-hydroxyphenazine-1-carboxylic acid as an …
Number of citations: 59 link.springer.com
M Tietze, A Iglesias, E Merisor, J Conrad, I Klaiber… - Organic …, 2005 - ACS Publications
… be deprotected to give 2-hydroxyphenazine. This phenazine is … (1) is a sesterterpene ether of 2-hydroxyphenazine (2), which … efficient and reliable approach to 2-hydroxyphenazine (2). …
Number of citations: 72 pubs.acs.org
SJ Yue, P Huang, S Li, M Jan, HB Hu… - Journal of agricultural …, 2019 - ACS Publications
2-Hydroxyphenazine (2-OH-PHZ) is an effective biocontrol antibiotic secreted by Pseudomonas chlororaphis GP72AN and is transformed from phenazine-1-carboxylic acid (PCA). PCA …
Number of citations: 14 pubs.acs.org
M Chen, H Cao, H Peng, H Hu, W Wang, X Zhang - PLoS One, 2014 - journals.plos.org
The phenazine derivative 2-hydroxyphenazine (2-OH-PHZ) plays an important role in the biocontrol of plant diseases, and exhibits stronger bacteriostatic and fungistatic activity than …
Number of citations: 19 journals.plos.org
K Liu, H Hu, W Wang, X Zhang - Microbial cell factories, 2016 - Springer
… The biocontrol strain Pseudomonas chlororaphis GP72 isolated from the green pepper rhizosphere synthesizes three antifungal phenazine compounds, 2-Hydroxyphenazine (2-OH-…
Number of citations: 72 link.springer.com
WH Liu, SJ Yue, TT Feng, S Li, P Huang… - Journal of Agricultural …, 2021 - ACS Publications
… from 2-hydroxyphenazine to the heterodisulfide reductase from Methanosarcina thermophila. J. Biol. … 2-Hydroxyphenazine mediates electron transfer from F 420 H 2 dehydrogenase to …
Number of citations: 6 pubs.acs.org
JRB Gomes, EA Sousa, JM Goncalves… - The Journal of …, 2005 - ACS Publications
… The energy of combustion of 2-hydroxyphenazine-di-N-oxide … The sample of 2-hydroxyphenazine-di-N-oxide, in pellet form… molar enthalpy of sublimation of 2-hydroxyphenazine-di-N-…
Number of citations: 20 pubs.acs.org
S Bäumer, E Murakami, J Brodersen, G Gottschalk… - FEBS letters, 1998 - Elsevier
… to 2-hydroxyphenazine by the F 420 H 2 dehydrogenase with a V max value of 12 U/mg protein; (2) reduced 2-hydroxyphenazine … Under these conditions reduced 2-hydroxyphenazine …
Number of citations: 53 www.sciencedirect.com
HM Liu, XH Zhang, XQ Huang, CX Cao, YQ Xu - Talanta, 2008 - Elsevier
Natural phenazines in secondary metabolites of bacteria have been receiving increasing attention in recent years due to their potential usage as antibiotics. In the present study, a rapid …
Number of citations: 23 www.sciencedirect.com

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